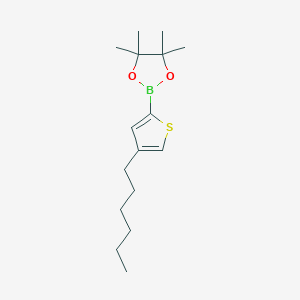
2-(4-己基噻吩-2-基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷
描述
2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in the field of materials science. This compound features a thiophene ring substituted with a hexyl group and a boronate ester group, making it a valuable building block for the synthesis of conjugated polymers and other advanced materials.
科学研究应用
有机光伏 (OPVs)
该化合物用于合成有机半导体材料,这些材料对于开发 OPVs 至关重要。OPVs 具有低成本能量转换的潜力以及创建轻质柔性器件的能力,因此具有吸引力。 该分子中的己基噻吩部分有助于微调半导体材料的电子性质,这对实现 OPVs 的高性能至关重要 .
染料敏化太阳能电池 (DSSCs)
在 DSSCs 领域,该化合物用作有机染料分子的构建块。掺入噻吩单元(如该化合物中存在的单元)会导致分子内电荷转移带红移并调节前沿分子能级。 这些修改可以显著提高 DSSCs 的光伏性能和稳定性 .
有机场效应晶体管 (OFETs)
噻吩基化合物也应用于合成 OFETs 的材料。OFETs 是一种用于有机电子学中的晶体管,具有噻吩单元的材料已知可以提高载流子迁移率,这是 OFETs 性能的关键因素。 该化合物中的己基侧链可能提供溶解性和加工性能优势 .
有机发光二极管 (OLED) 技术
在 OLED 技术中,该化合物可用于创建供电子材料。这些材料是 OLED 中活性层的组成部分,它响应电流发出光。 该化合物的供电子性质对于 OLED 的高效运行至关重要 .
有机生物传感器
该化合物的衍生物可用于开发有机生物传感器。这些生物传感器依赖于有机半导体来检测生物分析物。 噻吩单元的电子性质,例如其供电子能力,在生物传感器的灵敏度和特异性中起着重要作用 .
有机合成和药物化学
最后,该化合物用于有机合成,特别是在 Suzuki-Miyaura 交叉偶联反应中。这种类型的反应是构建链状共轭结构的基础,这些结构在有机材料化学和药物化学中很常见。 该化合物的结构促进了这些偶联,导致有效合成各种有机分子 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Bromination of 4-Hexylthiophene: The starting material, 4-hexylthiophene, is brominated using N-bromosuccinimide (NBS) to yield 2-bromo-4-hexylthiophene.
Lithiation and Borylation: The brominated product is then subjected to lithiation using n-butyllithium (n-BuLi) followed by reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the desired boronate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or conjugated systems.
Oxidation and Reduction: While less common, the thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can be used to modify the hexyl chain.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly used in Suzuki-Miyaura coupling.
Bases: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often employed to facilitate the coupling reactions.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typical solvents used in these reactions.
Major Products:
Biaryl Compounds: The primary products of Suzuki-Miyaura coupling are biaryl compounds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.
Chemistry:
Conjugated Polymers: This compound is a key monomer in the synthesis of conjugated polymers used in organic photovoltaics and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: The biaryl structures formed from this compound are crucial in the development of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.
Industry:
Materials Science: It is used in the production of advanced materials such as organic semiconductors and conductive polymers.
作用机制
The primary mechanism of action for 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a coupling partner in Suzuki-Miyaura reactions. The boronate ester group facilitates the formation of a palladium complex, which undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. This process is highly efficient and selective, making it a cornerstone in modern organic synthesis.
相似化合物的比较
2-(4-Hexylthiophen-2-yl)boronic Acid: Similar in structure but lacks the dioxaborolane group, making it less stable and less versatile in coupling reactions.
4-Hexylthiophene: The parent thiophene compound without the boronate ester group, used in different contexts such as direct polymerization.
Uniqueness: 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its stability and efficiency in forming biaryl compounds through Suzuki-Miyaura coupling. Its unique combination of a thiophene ring and a boronate ester group makes it a highly valuable intermediate in the synthesis of advanced materials and pharmaceuticals.
属性
IUPAC Name |
2-(4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO2S/c1-6-7-8-9-10-13-11-14(20-12-13)17-18-15(2,3)16(4,5)19-17/h11-12H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFQFMZHWUCJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659839 | |
| Record name | 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883742-29-8 | |
| Record name | 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(tert-Butoxycarbonyl)piperazino]-3-chloroisonicotinic acid](/img/structure/B1387778.png)
![Ethyl 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1387780.png)

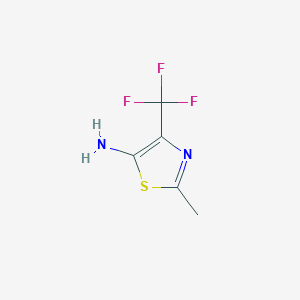


![Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1387787.png)
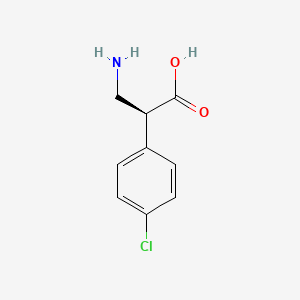

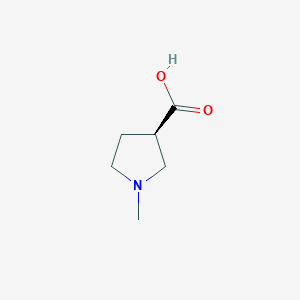
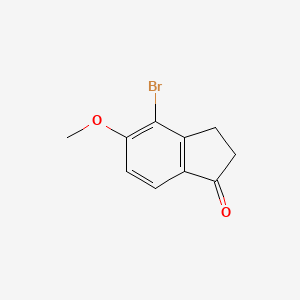
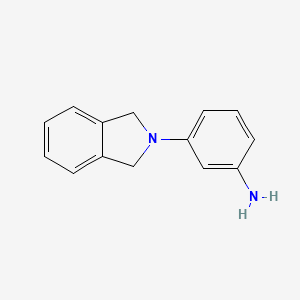
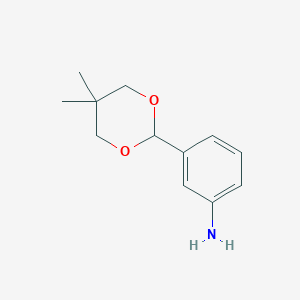
![(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B1387800.png)
